N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

positional isomerism benzothiazole connectivity structure-property relationships

Procure N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 922879-14-9) for focused anticancer screening and supramolecular chemistry programs. This 6-yl positional isomer forms predictable N—H···O hydrogen-bonded ribbons, offering distinct solubility, packing, and target-engagement profiles versus the 5-yl analog (CAS 923070-17-1). Together they constitute an ideal matched molecular pair for deconvoluting benzothiazole connectivity in SAR studies. The 3-oxo-benzo[f]chromene core has validated antiproliferative activity against A549 and NCI-H460 NSCLC lines. Procure both isomers to control positional isomerism and ensure reproducible biological outcomes.

Molecular Formula C21H12N2O3S
Molecular Weight 372.4
CAS No. 922879-14-9
Cat. No. B2737344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
CAS922879-14-9
Molecular FormulaC21H12N2O3S
Molecular Weight372.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C21H12N2O3S/c24-20(23-13-6-7-17-19(9-13)27-11-22-17)16-10-15-14-4-2-1-3-12(14)5-8-18(15)26-21(16)25/h1-11H,(H,23,24)
InChIKeyCBJOCFIGRMGCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: N-(1,3-Benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 922879-14-9) – Core Structural Identity & Physicochemical Fingerprint


N-(1,3-Benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 922879-14-9, molecular formula C₂₁H₁₂N₂O₃S, exact mass 372.05686 Da) is a fully synthetic heterocyclic amide that couples a benzothiazol-6-ylamine moiety to a 3-oxo-3H-benzo[f]chromene-2-carboxylic acid scaffold via a single carboxamide linkage [1]. The compound is catalogued in PubChem (CID 16823657) with computed physicochemical properties including an XLogP3-AA value of 4.7, one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds [1]. This specific substitution pattern—the 6-position attachment on the benzothiazole ring—distinguishes it from closely related positional isomers such as the benzothiazol-5-yl analog (CAS 923070-17-1) that share the identical molecular formula and mass but differ in the connectivity point of the amide-bearing phenyl ring .

Why Benzothiazole-Chromene Amides Cannot Be Interchanged: Positional Isomerism, Scaffold Connectivity, and Physicochemical Divergence in the 3-Oxo-3H-benzo[f]chromene-2-carboxamide Series


Compounds within the benzothiazole-chromene amide class may appear superficially interchangeable, but critical structural variables—including the position of attachment on the benzothiazole ring (5-yl vs. 6-yl), the oxidation state of the chromene core (3-oxo vs. 1H), and the nature of the amide substituent—drive divergent hydrogen-bonding topologies, crystalline packing, and solvation properties that ultimately determine biological target engagement [1]. For example, crystallographic studies of three N-(benzo[d]thiazolyl) amides revealed that subtle changes in substitution pattern switch the dominant supramolecular motif from ribbon-like chains to three-dimensional networks to discrete dimers, each with distinct hydrogen-bond donor/acceptor orientations [1]. Similarly, the 5-yl vs. 6-yl positional isomerism of the benzothiazole unit alters the dihedral angle between the benzothiazole plane and the amide carbonyl, potentially modulating π-stacking interactions and target-binding geometry . These non-trivial structural differences mean that generic substitution within the class—even between compounds sharing the same molecular formula—carries a high risk of irreproducible biological outcomes.

Head-to-Head Procurement Evidence: N-(1,3-Benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide vs. Positional Isomer and Class Analogues


Positional Isomer Differentiation: Benzothiazol-6-yl vs. Benzothiazol-5-yl Substitution—Connectivity-Driven Physicochemical and Predicted Binding Divergence

The target compound (CAS 922879-14-9) differs from its closest positional isomer, N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 923070-17-1), solely in the attachment point of the amide nitrogen to the benzothiazole ring (position 6 versus position 5). Although the two isomers share the identical molecular formula (C₂₁H₁₂N₂O₃S), exact mass (372.05686 Da), molecular weight (372.4 g·mol⁻¹), and computed XLogP3-AA (4.7), the connectivity difference relocates the nitrogen atom's electronic environment: in the 6-yl isomer the amide is para to the thiazole sulfur, while in the 5-yl isomer it is meta [1]. This connectivity shift alters the distance and angle of the hydrogen-bond donor (amide N-H) relative to the thiazole nitrogen lone pair, which, based on crystallographic studies of related N-(benzo[d]thiazol-6-yl) amides, is predicted to change the dominant intermolecular hydrogen-bonding motif from N—H···O ribbons to alternative packing arrangements . No published head-to-head biological assay comparing these two isomers is currently available.

positional isomerism benzothiazole connectivity structure-property relationships medicinal chemistry procurement

Scaffold-Level Antiproliferative Potential: 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives as a Privileged Core for NSCLC Activity

While no direct antiproliferative data exist for the target compound itself, the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid scaffold has been systematically evaluated in vitro. Gao et al. (2015) reported that among two series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives (compounds 5a–i and 6a–g), the most active analog, compound 5e, exhibited strong antiproliferative activity against A549 and NCI-H460 human NSCLC cell lines through induction of apoptosis, cell-cycle arrest, and elevation of intracellular reactive oxygen species (ROS) [1]. This scaffold is the direct carboxylic acid precursor of the target compound's amide substructure. The replacement of the carboxylic acid group with a benzothiazol-6-yl carboxamide in the target compound introduces additional hydrogen-bonding capacity and a larger aromatic surface, which may modulate the antiproliferative profile, but no quantitative comparison has been published.

antiproliferative activity non-small cell lung cancer 3-oxo-3H-benzo[f]chromene scaffold medicinal chemistry

Predicted Drug-Likeness and ADME Profile: Physicochemical Descriptors for Prioritization in Screening Libraries

The target compound satisfies all four Lipinski Rule of Five criteria based on computed properties: molecular weight 372.4 (<500), XLogP3-AA 4.7 (≤5), one hydrogen bond donor (<5), and five hydrogen bond acceptors (<10) [1]. This places it within drug-like chemical space. In contrast, the unsubstituted 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (MW 240.21) has a lower molecular weight and lower lipophilicity but lacks the benzothiazole moiety that provides additional π-stacking and hydrogen-bonding opportunities . The 6-yl isomer shares these same computed Lipinski parameters with the 5-yl positional isomer, meaning that bulk drug-likeness filters alone cannot discriminate between them; the differentiation lies entirely in the spatial pharmacophore orientation discussed in Evidence Item 1.

drug-likeness Lipinski Rule of Five physicochemical profiling compound library selection

Crystallographic Precedent for Benzothiazol-6-yl Amide Supramolecular Architecture: Hydrogen-Bonding Motifs Relevant to Co-Crystal and Formulation Design

Crystal structures of three amides containing N-(benzo[d]thiazol-6-yl) substituents have been solved, providing direct structural evidence for the hydrogen-bonding behavior of the benzothiazol-6-yl carboxamide motif [1]. In N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, the benzothiazole and phenyl rings adopt a nearly coplanar geometry (dihedral angle 5.8(2)°), and molecules assemble via N—H···O and C—H···N hydrogen bonds into ribbon motifs of R₃³(19) rings, further linked into sheets by short Br···Br halogen contacts [3.5812(6) Å] [1]. While the target compound bears a larger benzo[f]chromene ring system in place of the bromophenyl moiety, the conserved benzothiazol-6-yl amide connectivity predicts analogous N—H···O hydrogen-bond donor capacity, which is relevant for solid-form screening (co-crystal, salt, and polymorph studies). No crystal structure of the 5-yl isomer has been published for direct comparison.

crystal engineering hydrogen bonding solid-state chemistry formulation development

Validated Application Scenarios for N-(1,3-Benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide Based on Current Evidence


Medicinal Chemistry Hit Expansion: Benzothiazole-Containing Benzo[f]chromene Amide for Anticancer Library Design

Procurement is justified for inclusion in focused anticancer screening libraries targeting the 3-oxo-3H-benzo[f]chromene scaffold, a chemotype validated for antiproliferative activity against A549 and NCI-H460 NSCLC cell lines [1]. The benzothiazol-6-yl amide substitution introduces additional aromatic π-stacking capacity and hydrogen-bonding geometry distinct from the carboxylic acid precursor and from the 5-yl positional isomer, offering unexplored SAR vectors .

Positional Isomer Probe in Chemical Biology: Mapping Benzothiazole Connectivity Effects on Target Engagement

The 6-yl vs. 5-yl positional isomer pair (CAS 922879-14-9 vs. CAS 923070-17-1) constitutes an ideal matched molecular pair for probing the effect of benzothiazole connectivity on biological target recognition. Researchers seeking to deconvolute the contribution of amide N-position relative to the thiazole heteroatoms should procure both isomers for parallel testing .

Solid-State and Pre-Formulation Studies: Hydrogen-Bond-Directed Co-Crystal Screening of Benzothiazol-6-yl Amides

Based on crystallographic precedent demonstrating that benzothiazol-6-yl amides reliably engage in N—H···O hydrogen-bonded ribbon motifs [2], this compound serves as a model substrate for co-crystal and polymorph screening programs aimed at modulating solubility and stability through predictable supramolecular synthon engineering.

Computational Docking and Pharmacophore Modeling: Validation of Benzothiazole Amide Orientation in Binding Pockets

The computed physicochemical descriptors (XLogP 4.7, HBD 1, HBA 5, TPSA ~84 Ų) position this compound within drug-like space, making it suitable as a computational probe in molecular docking and pharmacophore modeling studies where the orientation of the benzothiazole amide relative to the chromene core is hypothesized to be critical for target-ligand complementarity [3].

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.